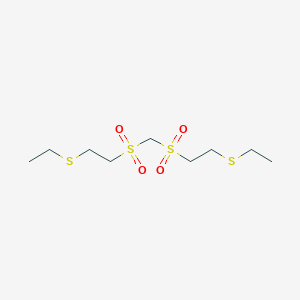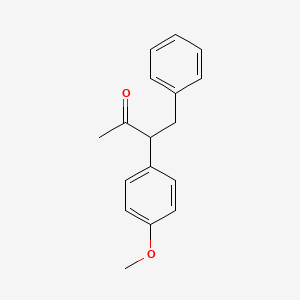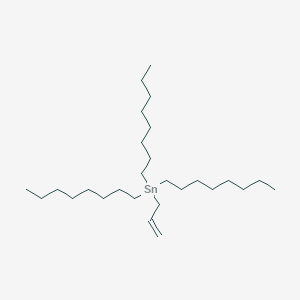
Trioctyl(prop-2-EN-1-YL)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trioctyl(prop-2-EN-1-YL)stannane: is an organotin compound with the chemical formula C24H50Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Trioctyl(prop-2-EN-1-YL)stannane can be synthesized through the reaction of allyl chloride with trioctyltin hydride in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
化学反应分析
Types of Reactions: Trioctyl(prop-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It participates in nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
科学研究应用
Chemistry: Trioctyl(prop-2-EN-1-YL)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the Stille coupling reaction, which is a method for forming carbon-carbon bonds .
Biology and Medicine: In biological research, organotin compounds like this compound are studied for their potential use as antifungal and antibacterial agents. They are also investigated for their role in inhibiting certain enzymes .
Industry: Industrially, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the synthesis of other organotin compounds that have applications in various fields .
作用机制
The mechanism by which Trioctyl(prop-2-EN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom facilitates the formation of carbon-tin bonds, which can then be used to form carbon-carbon bonds through coupling reactions. In biological systems, the tin atom can interact with enzymes and other proteins, potentially inhibiting their activity .
相似化合物的比较
- Tributyl(prop-2-EN-1-YL)stannane
- Triphenyl(prop-2-EN-1-YL)stannane
- Trioctyl(prop-1-EN-1-YL)stannane
Uniqueness: Trioctyl(prop-2-EN-1-YL)stannane is unique due to its specific structure, which includes three octyl groups and an allyl group bonded to tin. This structure imparts specific reactivity and properties that make it suitable for certain applications in organic synthesis and industrial processes .
属性
CAS 编号 |
2319-37-1 |
|---|---|
分子式 |
C27H56Sn |
分子量 |
499.4 g/mol |
IUPAC 名称 |
trioctyl(prop-2-enyl)stannane |
InChI |
InChI=1S/3C8H17.C3H5.Sn/c3*1-3-5-7-8-6-4-2;1-3-2;/h3*1,3-8H2,2H3;3H,1-2H2; |
InChI 键 |
ISXDHNDSMUGOFM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


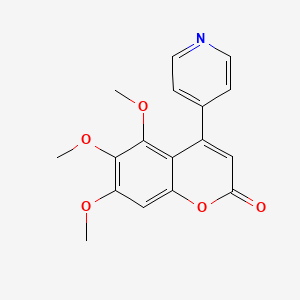
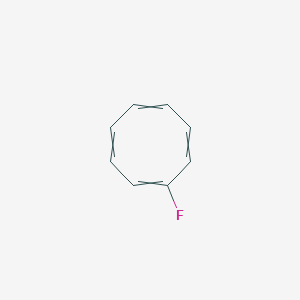
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
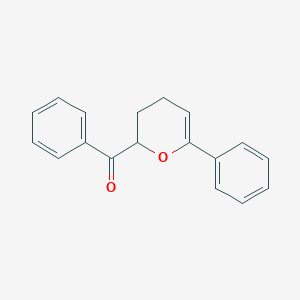
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
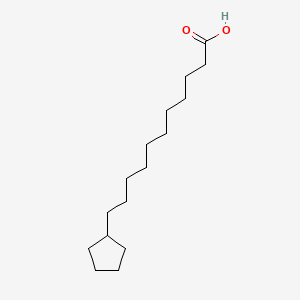
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
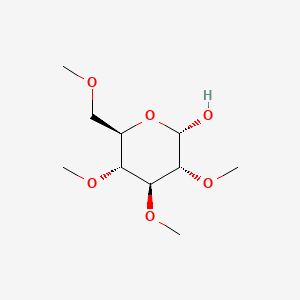

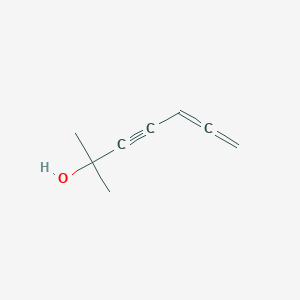
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

